molecular formula C17H15FN2OS B2593755 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 862825-72-7

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2593755
CAS No.: 862825-72-7
M. Wt: 314.38
InChI Key: NDGGRVNOOOYYCD-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indole ring, a fluorobenzyl group, and a thioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps. One common method begins with the reaction of 4-fluorobenzyl chloride with indole-3-thiol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-(4-fluorobenzyl)-1H-indole-3-thiol. The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the thioacetamide group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified indole derivatives or reduced thioacetamide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole
  • 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
  • N-ethyl-2-[(4-fluorobenzyl)thio]acetamide

Uniqueness

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide stands out due to its unique combination of an indole ring and a thioacetamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications. Its ability to interact with multiple molecular targets further enhances its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGGRVNOOOYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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